3-Amino-4-phenethylaminopyridine
Overview
Description
3-Amino-4-phenethylaminopyridine is a chemical compound with the molecular formula C₁₁H₁₄N₂O . It belongs to the class of aminopyridines, which have diverse applications in pharmaceutical and medicinal research. Notably, 3,4-diaminopyridine derivatives exhibit antiviral, antimicrobial, and cytotoxic activities .
Synthesis Analysis
The synthesis of this compound involves various methods, including Buchwald-Hartwig cross-coupling reactions. These reactions allow the coupling of 3-bromo-4-phenethylaminopyridine with different aromatic amines, pyridines, and amides. The yield of this compound and its 3-acylamino derivatives can be remarkably high .
Molecular Structure Analysis
The molecular geometry of this compound plays a crucial role in its properties. Density functional theory (DFT) calculations reveal information about its electronic structure, vibrational frequencies, and nonlinear optical (NLO) behavior. The molecule’s dipole moment and first hyperpolarizability suggest its potential as an NLO material .
Scientific Research Applications
1. Chemical Synthesis and Reactions
3-Amino-4-phenethylaminopyridine and its related compounds are used in various chemical syntheses. For example, the Chichibabin reaction in the Aminopyridine series involves the use of this compound in the creation of various chemical structures, highlighting its role in organic chemistry and synthesis (Pozharskii et al., 1973).
2. Biodegradation Studies
The compound has been studied in the context of biodegradation. Research on 4-aminopyridine, a related compound, shows its biodegradation in environments, which can inform the understanding of this compound's environmental impact (Takenaka et al., 2013).
3. Peptide Coupling Reactions
It is used in peptide coupling reactions. Studies show that similar compounds, like 4-Dimethylaminopyridine, enhance peptide coupling, suggesting potential applications of this compound in peptide synthesis (Wang et al., 2009).
4. Inhibitors in Pharmaceutical Research
Compounds like 7-Amino-4-(phenylamino)pyridines have been studied as inhibitors of the epidermal growth factor receptor, indicating that this compound may have similar applications in pharmaceutical research (Thompson et al., 1995).
5. Protein Sequence Analysis
It has potential in protein sequence analysis. Similar compounds, like 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, have been used for peptide sequence analysis, suggesting potential applications for this compound in this field (Chang et al., 1976).
6. Electrophysiological Studies
Studies on aminopyridines, including those structurally related to this compound, reveal their role in blocking potassium channels, which is significant in electrophysiological research (Yeh et al., 1976).
7. Polymer Synthesis
Research on Poly(β-aminoesters) involving compounds like 4,4‘-trimethylenedipiperidine demonstrates the role of aminopyridines in polymer synthesis and characterization (Lynn & Langer, 2000).
8. High-Performance Liquid Chromatography
Aminopyridine derivatives have been used in high-performance liquid chromatography for the analysis of modified amino acids, which might be relevant for this compound as well (Malencik et al., 1990).
9. Molecular Self-Assembly
This compound may have implications in molecular self-assembly, as shown by studies on macrocycle-based complexes involving 4-aminopyridine, which could indicate similar potential for this compound (Huang et al., 2007).
10. Synthesis of Stereoselective Compounds
The compound is potentially useful in the synthesis of stereoselective compounds, as indicated by research on the DMAP catalyzed cyclization of methyl 2-alkynylbenzimidates (Yao et al., 2019).
11. Antimicrobial Activity
Derivatives of aminopyridine have been studied for their antimicrobial activity, suggesting a similar area of research for this compound (Ghorab et al., 2017).
12. Regioselective Synthesis
Studies on the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines demonstrate the versatility of aminopyridines in creating complex chemical structures (Zhou et al., 2013).
13. Antitumor Agent Studies
Research on acridine antitumor agents shows the importance of amino substitutions, which could be relevant to the study of this compound in similar contexts (Crenshaw et al., 1995).
14. Fluorescence Enhancement
The study of the fluorescence enhancement of aminostilbene compounds by N-phenyl substitutions may provide insights into the photophysical properties of this compound (Yang et al., 2002).
15. Chemical and Pharmacological Data
Research on aminoethoxypyridines and their acetyl derivatives, including their antipyretic effect and taste properties, may offer insights into the broader applications of this compound (Bijlsma & Hertog, 2010).
16. Pteridine Synthesis
The synthesis of pteridines from compounds like 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile shows the potential of aminopyridines in creating complex heterocyclic compounds (Albert & Ota, 1971).
Properties
IUPAC Name |
4-N-(2-phenylethyl)pyridine-3,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRIIRYAKHRTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196384 | |
Record name | Pyridine, 3-amino-4-phenethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
451-74-1 | |
Record name | Pyridine, 3-amino-4-phenethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-amino-4-phenethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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